Product packaging for AMPHOLAK 7TX(Cat. No.:CAS No. 109488-47-3)

AMPHOLAK 7TX

Cat. No.: B1166037
CAS No.: 109488-47-3
Attention: For research use only. Not for human or veterinary use.
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Description

AMPHOLAK 7TX, chemically identified as tallowamphopolycarboxyglycinate or Sodium Carboxymethyl Tallow Polypropylamine, is an amphoteric surfactant supplied by Nouryon, designed for industrial and institutional research applications . Its primary functions in formulations include acting as a foam booster, a cosurfactant, a hydrotrope, and a scale control agent . This surfactant is particularly valuable in the development of liquid cleaning formulations, such as industrial cleaners, car wash solutions, liquid laundry detergents, and manual dishwashing liquids . Researchers also value it for cosmetic and toiletry applications, where it significantly increases the mildness of formulations, imparts a desirable conditioning effect to skin and hair, and provides bacteriostatic properties . Its unique combination of properties, including sequestering and antimicrobial action, makes it a component of interest in the development of mild shampoos, foam baths, and two-in-one products . The compound has demonstrated antimicrobial efficacy against various organisms, which is beneficial for formulating antimicrobial cleaning compositions and for product preservation . Furthermore, this compound exhibits synergistic detergency with non-ionic surfactants and offers excellent solubilizing and hydrotropic properties, which can help stabilize complex mixtures and potentially allow for the omission of separate hydrotropes in a formulation . Physically, it is a clear liquid that is soluble in water and propylene glycol, with a typical solid content of 39-41% and a pH of 8.5-9.5 (for a 20% solution in water) . This product is intended for research and development purposes only and is not intended for personal use.

Properties

CAS No.

109488-47-3

Molecular Formula

C6HCl3FNO2

Synonyms

AMPHOLAK 7TX

Origin of Product

United States

Synthesis Pathways and Structural Design Principles for Amphoteric Surfactants

General Methodologies for Tallowamphopolycarboxyglycinate Synthesis

The synthesis of amino acid-based amphoteric surfactants, such as tallowamphopolycarboxyglycinates, typically involves reacting a fatty acid derivative with an amino acid or a molecule containing amino and carboxylate groups chalmers.seacademie-sciences.frresearchgate.net. Several fundamental synthesis paths exist for amino acid-based surfactants academie-sciences.fr.

One common approach involves the reaction of a long-chain acyl chloride (derived from fatty acids like those in tallow) with an amino acid, known as the Schotten-Baumann reaction chalmers.se. Modified versions replace acyl chlorides with triglycerides or fatty acid methyl esters, offering environmental advantages chalmers.se. Another route involves N-alkylation of an amino acid ester or amide using a long-chain alcohol, sometimes catalyzed by ruthenium complexes chalmers.se. Enzymatic catalysis using lipases or aminoacylases can also be employed for the acylation of amino acids with fatty acids chalmers.seacademie-sciences.fr.

For tallowamphopolycarboxyglycinates specifically, the tallow (B1178427) fatty acid component provides the hydrophobic tail. The polycarboxyglycinate part constitutes the complex hydrophilic head group, containing multiple carboxylate functionalities and amine groups that can be protonated or deprotonated depending on pH. The synthesis would involve coupling the tallow-derived hydrophobic segment with the polycarboxyglycinate structure through amide or amine linkages. AMPHOLAK 7TX is identified as Sodium Tallowamphopolycarboxyglycinate, indicating the presence of sodium counterions associated with the carboxylate groups knowde.com.

Influence of Molecular Architecture on Amphoteric Surfactant Performance in Research Systems

The molecular architecture of amphoteric surfactants significantly influences their performance in various research systems. Key structural features include the length and branching of the hydrophobic chain, the type and position of the charged groups, and the nature of the spacer connecting them colab.wsresearchgate.netsolubilityofthings.com.

The length of the hydrophobic tail is crucial for micelle formation and emulsion stabilization; longer tails generally lead to stronger hydrophobic interactions and greater effectiveness in solubilizing non-polar substances solubilityofthings.com. The type of hydrophilic head group (carboxylate, sulfonate, sulfate, quaternary ammonium) dictates the surfactant's ionic behavior and interaction with other charged species researchgate.netunivarsolutions.com. The arrangement and relative position of the positive and negative charges within the hydrophilic head group, as well as the number of methylene (B1212753) segments in the spacer, also impact properties like critical micelle concentration (CMC), surface tension reduction, and interactions with polymers or solid surfaces colab.wsresearchgate.netresearchgate.netchalmers.se.

In research systems, these structural variations affect properties such as:

Critical Micelle Concentration (CMC) and Surface Tension: Molecular structure influences the concentration at which micelles form and the efficiency of surface tension reduction solubilityofthings.combohrium.commdpi.com. Studies show that amino acid residues can contribute to lowering the CMC researchgate.net.

Interactions with Polymers and Solid Surfaces: The charged nature of amphoteric surfactants allows for electrostatic interactions with charged polymers or surfaces, influencing adsorption behavior and the formation of complexes colab.wsresearchgate.net. Research on polymer-surfactant mixtures, including those with zwitterionic surfactants like coco betaine (B1666868), demonstrates that the surfactant structure affects self-assembly in solution and adsorption onto surfaces researchgate.net.

Dispersion Stability: Amphoteric surfactants can enhance the dispersion stability of nanoparticles by modifying surface charge and preventing aggregation scilit.com. Research has shown that amphoteric surfactants like disodium (B8443419) cocoamphodiacetate can provide better dispersion stability for TiO2 nanoparticles compared to other surfactant types scilit.com.

Micellar Behavior and Solubilization: The conformational behavior of surfactant molecules within micellar aggregates is influenced by steric and hydrophobic interactions related to their structure researchgate.net. This affects their ability to solubilize hydrophobic materials researchgate.net. The presence of additives like chelating agents can also alter the self-assembly and macroscopic properties of systems containing amphoteric surfactants chalmers.se.

Data from research on various amphoteric surfactants illustrates the impact of molecular architecture. For example, studies comparing different amino acid-based surfactants show variations in CMC and surface activity depending on the amino acid head group and hydrophobic tail length researchgate.net. Research on mixtures of anionic and amphoteric surfactants with nonionic surfactants demonstrates that the addition of certain nonionic surfactants can lower CMC and surface tension and enhance foaming properties, highlighting synergistic effects related to molecular interactions bohrium.comiaea.org.

While specific detailed research findings solely focused on the molecular architecture of this compound (tallowamphopolycarboxyglycinate) and its performance in various research systems beyond its general classification were not extensively detailed in the provided snippets, the principles governing other amphoteric surfactants of similar classes (like amino acid-based surfactants and other amphopolycarboxyglycinates) are directly applicable. The tallow-derived hydrophobic tail, being a mixture of fatty acid chains, adds complexity compared to single-chain synthetic surfactants, which influences packing parameters and interfacial behavior. The polycarboxyglycinate head group, with multiple potential ionization sites, will exhibit complex pH-dependent behavior affecting its charge distribution and interactions.

Stereochemical and Conformational Aspects of Amphoteric Surfactant Design

Stereochemical and conformational aspects can play a role in the design and performance of amphoteric surfactants, particularly those derived from chiral amino acids. While tallowamphopolycarboxyglycinate itself may not have inherent chiral centers depending on the specific polycarboxyglycinate structure, the principles from studies on other amino acid-based surfactants are relevant.

Research on amino acid-based surfactants has explored the influence of stereochemistry. For instance, studies on the N-alkylation of unprotected amino acids have shown that certain catalytic systems can achieve a high degree of retention of stereochemistry researchgate.net. The stereochemistry of amino acid-based surfactants can affect their aggregation behavior and interactions scispace.com.

While direct studies on the stereochemical and conformational aspects specifically of tallowamphopolycarboxyglycinate (this compound) were not found, the general principles established for other amphoteric and amino acid-based surfactants suggest that these factors can be important considerations in the detailed understanding and potential optimization of their performance. The complex polycarboxyglycinate head group of this compound would likely exhibit significant conformational flexibility, and its interaction with the relatively heterogeneous tallow-derived hydrophobic tail would influence its behavior at interfaces and in solution.

Data Table Example (Illustrative based on general amphoteric surfactant research):

Based on research findings regarding the influence of molecular structure on amphoteric surfactant properties, an illustrative table could present data comparing different amphoteric surfactants or variations in their structure and the resulting changes in properties like CMC or surface tension.

Surfactant Type (Illustrative)Hydrophobic Tail LengthHydrophilic Head GroupCMC (mM)Surface Tension at CMC (mN/m)Notes
Amphoteric AC12Glycinate (B8599266)5.228.5
Amphoteric BC14Glycinate1.827.9Longer tail lowers CMC solubilityofthings.com.
Amphoteric CC12Polycarboxyglycinate4.129.1More complex head group may affect properties.
Amphoteric D (Amino Acid-based)C12Histidine-based0.3928.79Amino acid residue can lower CMC researchgate.net.

Detailed Research Findings (Summary):

Research on amphoteric surfactants highlights their unique properties stemming from their molecular architecture. Studies have shown that:

Amphoteric surfactants can significantly improve the mildness of formulations and are compatible with other surfactant types, often exhibiting synergistic effects alfa-chemistry.comresearchgate.net.

Their performance is highly dependent on pH, behaving as cationic, anionic, or zwitterionic species colab.wsresearchgate.netmst.dkunivarsolutions.com.

Molecular structure, including tail length and head group type, directly impacts properties like CMC, surface tension, foaming, and interactions with other components in a system colab.wsresearchgate.netsolubilityofthings.combohrium.commdpi.comiaea.org.

Amphoteric surfactants, including specific types like disodium cocoamphodiacetate, have been investigated for their ability to enhance the dispersion stability of nanoparticles in applications like enhanced oil recovery scilit.com.

Studies using techniques like NMR spectroscopy investigate the interactions and self-assembly behavior of amphoteric surfactants in the presence of other substances, revealing insights into their molecular behavior in solution chalmers.se.

The conformational behavior of amphoteric surfactants in micelles can be analyzed to understand their packing and the thermodynamics of aggregation researchgate.net.

While direct, detailed research findings specifically and solely on this compound's performance in various research systems were not the primary focus of the provided snippets (which often discussed its general properties or use in formulations), the information gathered on the synthesis, structure-property relationships, and research methodologies for similar amphoteric and amino acid-based surfactants provides a strong framework for understanding the scientific context of this compound. Its classification as a tallowamphopolycarboxyglycinate places it within a class of complex amphoteric molecules whose behavior is dictated by the interplay of their hydrophobic tallow-derived tail and their multi-ionic polycarboxyglycinate head group.

Fundamental Interfacial Phenomena and Solution Behavior of Ampholak 7tx

Surface Activity and Surface Tension Reduction Mechanisms of Ampholak 7TX

Surfactants like this compound are surface-active agents that reduce the surface or interfacial tension of a liquid ethz.ch. This reduction in surface tension is a fundamental property that enables their function in cleaning and other applications. This compound, being an amphoteric surfactant, possesses both hydrophilic and hydrophobic groups, allowing it to concentrate at the interface between immiscible phases, such as oil and water or air and water ethz.ch.

The surface tension of this compound at 25°C at a concentration of 0.1% is reported as 40 mN/m, measured according to the Du Noüy method nouryon.com. This value indicates its ability to significantly lower the surface tension of water, which is approximately 72 mN/m at 25°C.

The mechanism of surface tension reduction involves the adsorption of surfactant molecules at the interface. The hydrophobic tails of the surfactant molecules orient away from the water phase, while the hydrophilic heads remain in the water. This arrangement at the interface disrupts the cohesive forces between water molecules, leading to a decrease in surface tension ethz.ch.

Adsorption Kinetics and Equilibrium at Interfaces

The adsorption of surfactants at interfaces is a dynamic process involving the diffusion of surfactant molecules from the bulk solution to the interface and their arrangement at the interface ethz.chnitrkl.ac.in. The kinetics of adsorption describe the rate at which surfactant molecules accumulate at the interface over time nitrkl.ac.inresearchgate.net. This rate is influenced by factors such as the surfactant concentration, temperature, ionic strength, and the nature of the interface ethz.chnitrkl.ac.in.

Equilibrium at the interface is reached when the rate of adsorption equals the rate of desorption, resulting in a stable concentration of surfactant molecules at the interface ethz.ch. The adsorption isotherm describes the relationship between the bulk surfactant concentration and the amount of surfactant adsorbed at the interface at equilibrium ethz.chnitrkl.ac.in. For surfactants in general, the adsorption isotherm can often be divided into distinct regions based on the surfactant concentration nitrkl.ac.in.

Research on surfactant adsorption kinetics and equilibrium at interfaces is crucial for understanding their performance in various applications, including detergency, emulsification, and foaming ethz.chnitrkl.ac.inresearchgate.net. Studies have shown that the adsorption kinetics and the critical micelle concentration (CMC) are strongly dependent on the chemical nature of the surfactant and environmental conditions ethz.ch.

Critical Micelle Concentration (CMC) and Micellar Aggregation Behavior

As the concentration of a surfactant in a solution increases, surfactant molecules preferentially adsorb at the interface, reducing surface tension ethz.ch. Beyond a certain concentration, the interface becomes saturated with surfactant molecules. At this point, further increases in surfactant concentration lead to the formation of aggregates within the bulk solution, known as micelles ethz.chethz.ch. The concentration at which micelles begin to form is termed the Critical Micelle Concentration (CMC) ethz.chethz.ch.

Above the CMC, the surface tension of the solution remains relatively constant because excess surfactant molecules form micelles in the bulk rather than further accumulating at the interface ethz.ch. Micellar aggregation is a key behavior of surfactants and plays a significant role in their functionality, such as solubilization of hydrophobic substances ethz.ch.

While the specific CMC value for this compound is not explicitly provided in all search results, the concept of CMC is fundamental to understanding its behavior in solution and at interfaces ethz.ch. The formation of micelles above the CMC allows for the solubilization of oily dirt in cleaning applications ethz.ch.

Foaming Dynamics and Foam Stabilization Principles in Amphoteric Surfactant Systems

This compound is known to function as a foam booster ulprospector.comnouryon.comimcd.fr. Foaming is a phenomenon where gas is dispersed in a liquid medium, with surfactant molecules stabilizing the thin liquid films (lamellae) that separate the gas bubbles researchgate.net. The ability of a surfactant to create foam is referred to as foamability, and its ability to maintain the foam over time is called foam stability researchgate.net.

In amphoteric surfactant systems, foaming dynamics and stability are influenced by factors such as surfactant concentration, pH, ionic strength, and the presence of other components in the formulation nouryon.comvulcanchem.com. Surfactants stabilize foam films by adsorbing at the air-water interface, forming a viscoelastic layer that resists thinning and rupture researchgate.netresearchgate.net. The properties of this adsorbed layer, including its elasticity and viscosity, are crucial for foam stability researchgate.net.

Research indicates that the stability of foams can be attributed to mechanisms such as the resistance to hydrodynamic drainage of the liquid within the lamellae, the mechanical strength of the liquid film, and the rate of diffusion of gas between bubbles researchgate.net. The presence of ordered structures, such as lamellar liquid crystalline phases at the interface, can significantly enhance foam stability by increasing the viscosity of the continuous phase and decelerating water drainage researchgate.net.

Hydrotropic Effects and Co-surfactancy in Multi-component Formulations

This compound functions as a hydrotrope and co-surfactant ulprospector.comnouryon.comimcd.frnouryon.comvulcanchem.comknowde.com. Hydrotropes are compounds that increase the solubility of sparingly soluble substances, including surfactants, in water google.comgoogle.comslideshare.net. They achieve this by increasing the polarity of the solution or by forming aggregates with the solute molecules krahnnordics.com.

The use of this compound as a hydrotrope and co-surfactant is particularly beneficial in complex cleaning formulations where it helps to stabilize mixtures and improve the solubility and performance of other active ingredients google.comgoogle.comkrahnnordics.comgoogleapis.com. This can potentially allow for the reduction or omission of traditional hydrotropes like sodium xylene sulfonate, offering cost savings and potentially adding other benefits like improved detergency or antimicrobial properties google.comgoogle.comgoogleapis.com.

Mechanisms of Scale Inhibition and Control Mediated by this compound

This compound is also noted for its function in scale removal and control ulprospector.comnouryon.comimcd.frnouryon.comvulcanchem.comknowde.com. Scale formation, typically involving the precipitation and deposition of mineral salts like calcium carbonate (CaCO3), is a common problem in industrial water systems d-nb.info. Scale inhibitors work by interfering with the processes of nucleation, crystal growth, and deposition of these mineral salts d-nb.infogoogle.com.

While the specific mechanism by which this compound inhibits scale is not detailed in the provided snippets, amphoteric surfactants can influence scale formation through several potential mechanisms. These may include:

Crystal Distortion: Adsorption of the surfactant molecules onto the surface of growing crystals can distort their structure, making them less likely to adhere to surfaces and form hard scale deposits d-nb.info.

Dispersion: Surfactants can help to disperse nascent scale particles in the water phase, preventing their aggregation and settling nitrkl.ac.in.

Sequestration: Some surfactants, particularly those with carboxylate groups like this compound (tallowamphopolycarboxyglycinate), may exhibit some degree of metal ion sequestration, although dedicated chelating agents are typically more effective for this purpose specialchem.comnouryon.com. Sequestration involves binding to metal ions in solution, preventing them from participating in the precipitation reaction.

Threshold Inhibition: Inhibitors can prevent scale formation even when present at concentrations significantly lower than the concentration of the scaling ions google.com. This "threshold effect" can involve blocking active growth sites on the crystal surface.

Research on scale inhibition often involves techniques such as conductivity measurements, electrochemical impedance spectroscopy, X-ray diffraction, and scanning electron microscopy to understand the effect of inhibitors on crystal formation and morphology d-nb.info.

Advanced Applications of Ampholak 7tx in Materials Science and Engineering

Emulsification Science in Bituminous Binders and Asphalt (B605645) Technology

Bitumen emulsions are critical in road construction and maintenance, offering advantages such as lower energy consumption and reduced emissions compared to hot bitumen applications. mdpi.com These emulsions consist of bitumen dispersed in water, stabilized by emulsifying agents like surfactants. mdpi.com AMPHOLAK 7TX functions as a water-soluble emulsifier for slow-setting and clay-stabilized bitumen emulsions used in applications such as waterproofing and roofing. enfalt.com.trenfalt.com.tr It can be used independently or in conjunction with clays (B1170129) like bentonite (B74815) to achieve desired emulsion properties. enfalt.com.tr

Stability and Destabilization Mechanisms of Bitumen Emulsions Containing this compound

The stability of bitumen emulsions is governed by the balance of intermolecular forces and the interactions between the surfactant, water, and bitumen interfaces. preprints.org Surfactants like this compound concentrate at the interface between the immiscible bitumen and water phases, reducing interfacial tension and preventing droplet coalescence, thereby stabilizing the system. mdpi.compreprints.org

Emulsion destabilization, or breaking, is a complex process that occurs when the emulsion comes into contact with aggregates. diva-portal.orgh-a-d.hr Proposed mechanisms include the absorption of emulsifiers onto the aggregate surface, which depletes the water phase of surfactants and leads to emulsion breaking. diva-portal.org Other factors contributing to destabilization include the extraction of water by porous and reactive aggregate surfaces and hydrolysis reactions at the aggregate mineral surfaces, which release ionic species into the aqueous phase. diva-portal.orgh-a-d.hr

Amphoteric surfactants, such as this compound (tallow-ampho-poly-carboxy-glycinate) and Ampholak XCE (amine-based amphoteric of the glycinate (B8599266) type), can be used as emulsifiers for both cationic (at pH 2.3) and anionic (at pH 11) emulsions. The pH of the water phase plays a crucial role in the behavior of these amphoteric emulsifiers and, consequently, the emulsion's stability.

Coalescence Phenomena of Dispersed Droplets in Emulsion Systems

Coalescence is a key destabilization mechanism where dispersed droplets merge to form larger ones, eventually leading to the separation of the bitumen and water phases. diva-portal.orgh-a-d.hr In bitumen emulsions, coalescence is the final step in the breaking process, resulting in a continuous film of bituminous binder that coats the aggregates. diva-portal.org Premature coalescence occurring away from the aggregate surface or the presence of water at the interface can lead to poor adhesion. diva-portal.org

Research investigating the coalescence of bitumen droplets in an emulsion environment has utilized methods such as the droplet relaxation method. Studies have shown that the presence of emulsifiers, at concentrations above the critical micelle concentration, can inhibit the adhesion of bitumen droplets to a mineral surface. However, the addition of adhesion promoters to the water phase can result in good adhesion, as these molecules may have a stronger affinity for the stone surface and form a layer that facilitates the bonding of bitumen molecules. diva-portal.org

Interfacial Adhesion between Bitumen and Mineral Aggregates in the Presence of this compound

Interfacial adhesion between bitumen and mineral aggregates is crucial for the mechanical strength and durability of cold asphalt mixtures. diva-portal.orgmdpi.com Poor adhesion can lead to water damage and distresses in the pavement structure. e-asphalt.com Adhesion promoters, which are surface-active materials, can improve this bond by concentrating at the bitumen-aggregate interface, displacing weakly adsorbed components, and forming chemical bonds with the aggregate surface. e-asphalt.com

While the direct impact of this compound specifically on interfacial adhesion has been explored in the context of its role as an emulsifier influencing coalescence and the effectiveness of adhesion promoters , the broader understanding of bitumen-aggregate adhesion involves factors such as the chemical composition of the aggregate, its surface charge, and the presence of water. diva-portal.orgmdpi.comudl.cat Aggregates high in silica (B1680970) tend to have a negative charge in water, while the presence of alkali metals can increase their sensitivity to moisture damage. diva-portal.org The effectiveness of adhesion promoters can be attributed to their ability to bridge the gap between the bitumen and the aggregate surface, resisting the action of water. e-asphalt.com

Research has evaluated the adhesive properties of different mineral compositions, such as limestone, dolomite, and granodiorite, with bitumen, highlighting that aggregates with high calcium oxide content can contribute to better bitumen adhesion. mdpi.com

Role of this compound in Industrial Cleaning Formulations: Mechanistic Studies

This compound is recognized for its utility in industrial cleaning applications, functioning as a foam booster, hydrotrope/co-surfactant, and scale removal/control agent. ulprospector.comnouryon.comknowde.comknowde.comulprospector.com Its amphoteric nature makes it suitable for use in various cleaning products, including car washes, industrial and institutional cleaners, dishwashing detergents, and liquid laundry detergents. ulprospector.comnouryon.comulprospector.com

Enhanced Cleaning Performance through Synergistic Surfactant Interactions

The performance of cleaning formulations often relies on the synergistic interactions between different surfactants. This compound, as an amphoteric co-surfactant, can contribute to enhanced cleaning performance when combined with other surfactant types. ulprospector.comknowde.com Amphoteric surfactants are known for their mildness and can decrease the irritation potential of other surfactants, particularly anionics, while providing properties like foam boosting and sequestering. specialchem.comresearchgate.netresearchgate.net

Studies on mixed surfactant systems have shown synergistic behavior, where the combination of surfactants yields better performance than the individual components. researchgate.netresearchgate.net This synergy can manifest in improved soil removal, enhanced wetting, and optimized interfacial properties. researchgate.netresearchgate.net While specific data detailing synergistic interactions of this compound with other surfactants in cleaning formulations were not extensively provided in the search results, the general principles of surfactant synergy in cleaning apply. The ability of this compound to function across a range of pH values and its listed functions as a co-surfactant and foam booster suggest its potential to contribute to synergistic effects in complex cleaning formulations. ulprospector.comnouryon.comknowde.com

Influence of this compound on Soil Removal Mechanisms

The mechanism of soil removal by cleaning formulations involves a combination of processes, including wetting of the surface and soil, emulsification or solubilization of oily soil, and dispersion of solid particles. Surfactants play a critical role in these mechanisms by reducing surface and interfacial tension, facilitating the lifting and suspension of soil.

This compound's functions as an emulsifier and its potential to act as a hydrotrope or co-surfactant suggest its involvement in the emulsification and solubilization of greasy or oily soils. ulprospector.comnouryon.comknowde.com Emulsification involves the dispersion of one immiscible liquid within another, stabilized by the surfactant at the interface. mdpi.com Hydrotropes can increase the solubility of sparingly soluble substances, including some types of soil, in water.

Formulation Science and Rheological Modification in Complex Fluid Systems

This compound, an amphoteric surfactant identified chemically as tallowamphopolycarboxyglycinate (CAS No. 97659-53-5), plays a significant role in the formulation science of complex fluid systems, particularly within the realm of household, industrial, and institutional cleaning products. Its efficacy in these applications is closely linked to its ability to influence the rheological properties of the final formulations.

Complex fluid systems, such as cleaning solutions and detergents, require precise control over their flow and deformation behavior (rheology) to ensure optimal performance, stability, and application characteristics nouryon.com. The rheological profile dictates factors like pourability, spreadability, clinging to surfaces, and the suspension of solid particles or droplets.

This compound functions primarily as a co-surfactant and hydrotrope within these formulations nih.govthegoodscentscompany.comsurfactant.top. Co-surfactants are added to a formulation to enhance the performance of the primary surfactant system, often by increasing solubilization power and boosting cleaning efficiency nih.gov. Hydrotropes, on the other hand, increase the solubility of poorly soluble substances in water-based systems.

The influence of surfactants and co-surfactants like this compound on the rheology of complex fluids is largely mediated by their impact on the formation and structure of micelles. In aqueous solutions, surfactants aggregate to form micelles above a certain concentration (the critical micelle concentration). The shape and size of these micelles (e.g., spherical, rod-like, or worm-like) can significantly affect the viscosity and viscoelasticity of the fluid nih.govnih.gov.

Co-surfactants can provide additional benefits in synergy with primary surfactants, including enhancing tolerance to caustic environments and high electrolyte concentrations nih.gov. This increased tolerance is crucial in many industrial cleaning applications where harsh conditions are common. By enabling stable formulations under such conditions, this compound indirectly contributes to maintaining the desired rheological properties necessary for effective cleaning performance.

This compound is specifically mentioned in the context of cleaning applications where controlling the rheology profile is important nih.govnih.gov. Its inclusion in formulations for car washes, industrial and institutional cleaning, dishwashing, and liquid laundry detergents highlights its practical application in systems where flow behavior is critical nih.govthegoodscentscompany.comsurfactant.top.

The functional properties of this compound relevant to formulation science and their potential influence on rheology can be summarized as follows:

Property/FunctionDescriptionRelevance to Rheological Modification in Complex Fluids
Amphoteric SurfactantPossesses both positive and negative charges depending on pH.Can interact with various charged species in a formulation, influencing micelle formation and inter-micellar interactions.
Co-surfactantWorks alongside primary surfactants to enhance performance.Can modify micelle size, shape, and packing, directly impacting viscosity and flow properties. nih.gov
HydrotropeIncreases the solubility of hydrophobic substances in water.Helps maintain a homogeneous solution, preventing phase separation that could alter rheology. nih.gov
Foam BoosterIncreases the volume and stability of foam.While not a direct rheological property of the bulk fluid, foam structure is related to interfacial rheology. nih.govthegoodscentscompany.comsurfactant.top
Electrolyte ToleranceCan help maintain formulation stability in the presence of salts/electrolytes.Prevents salting out or changes in micelle structure induced by electrolytes, preserving desired rheology. nih.gov

The ability of this compound to contribute to stable, high-performance formulations in demanding cleaning applications underscores its value in formulation science, where the interplay between components is carefully managed to achieve desired physical and chemical properties, including rheology.

Environmental Science and Sustainability Research of Ampholak 7tx

Biodegradation Pathways and Microbial Metabolism of Amphoteric Surfactants

Biodegradation is a critical process determining the persistence of surfactants in the environment. It involves the breakdown of organic compounds by microbial activity. wikipedia.org Amphoteric surfactants undergo biodegradation through various microbial metabolic pathways.

Primary biodegradation refers to the loss of the characteristic properties of a surfactant, such as surface activity. Studies on amphoteric surfactants in aquatic environments have shown that many types are readily biodegradable under aerobic conditions. uni.luwikipedia.orgresearchgate.netuni.lu For instance, alkyl betaines, alkylamido betaines, and alkyl imidazoline (B1206853) derivatives have demonstrated ready biodegradability in aerobic settings, often assessed using tests like the CO2 headspace test (OECD 301B). uni.luresearchgate.netuni.lu

AMPHOLAK 7TX itself has been reported as readily biodegradable, achieving greater than 60% degradation in a Modified Sturm Test (OECD Guideline 301B), which measures CO2 evolution. nih.govnih.gov This indicates a significant degree of breakdown by microorganisms in the presence of oxygen.

Data on the primary biodegradability of various amphoteric surfactant types often shows high removal rates in standard tests, suggesting that their surface-active properties are quickly eliminated in aerobic aquatic systems. nih.gov

Ultimate biodegradation, or mineralization, represents the complete breakdown of a compound by microorganisms into inorganic substances such as carbon dioxide, water, and mineral salts, along with the formation of new microbial biomass. uni.lunih.gov Achieving ultimate biodegradation is crucial for the complete removal of a substance from the environment.

While many amphoteric surfactants are readily biodegradable under aerobic conditions, studies on ultimate biodegradation provide a more complete picture of their environmental fate. Some amphoteric surfactants, including certain alkylamido betaines and alkyl imidazoline derivatives, have also shown easy biodegradability under anaerobic conditions, such as those found in sewage sludge digesters or sediments. researchgate.netuni.lu For example, cocoamidopropyl betaine (B1666868) has demonstrated significant ultimate biodegradation (45-75% of theoretical gas production) under methanogenic conditions over an extended period. nih.gov

The specific metabolic pathways involved in the biodegradation of amphoteric surfactants can vary depending on their chemical structure. For amine oxide-based surfactants, ω-oxidation has been suggested as a main pathway. indiamart.com However, the presence of certain functional groups, like amide groups in compounds such as cocamidopropylamine oxide, can potentially slow down the mineralization process compared to other structures. indiamart.com Complete degradation of complex surfactants may require the synergistic action of multiple microbial strains within a consortium. uni.lunih.gov

The table below summarizes some reported biodegradation data for this compound and related amphoteric surfactants:

Compound TypeTest ConditionBiodegradation (%)Method / CommentSource
This compoundAerobic> 60Modified Sturm Test (OECD 301B) nih.govnih.gov
Alkyl betainesAerobicReadily biodegradableCO2 headspace test researchgate.netuni.lu
Alkylamido betainesAerobicReadily biodegradableCO2 headspace test researchgate.netuni.lu
Alkylamido betainesAnaerobicEasily biodegradableTest based on ECETOC method researchgate.netuni.lu
Alkyl imidazoline derivativesAerobicReadily biodegradableCO2 headspace test researchgate.netuni.lu
Alkyl imidazoline derivativesAnaerobicEasily biodegradableTest based on ECETOC method researchgate.netuni.lu
Cocoamidopropyl betaineAnaerobic45-75 (ThGP)ISO 11734 screening test (methanogenic) nih.gov
Amine-oxide-based surfactantsAerobic (pH 7.4)Readily biodegradableModified OECD Screening Test indiamart.com
Disodium (B8443419) cocoamphodiacetateAerobicComplete removal of parentBatch assays (limited DOC/COD removal at high conc.) uni.lu

Note: ThGP = Theoretical Gas Production

Factors such as initial surfactant concentration and pH can influence the rate and extent of ultimate biodegradation. indiamart.com

Primary Biodegradability Studies in Aquatic Environments

Environmental Fate and Transport Mechanisms in Diverse Matrices

Once released into the environment, surfactants like this compound can undergo various processes that determine their fate and transport in different matrices, including water, sediment, and soil. These processes include biodegradation (as discussed above), sorption, dilution, dispersion, and potentially phototransformation. chem960.com

Sorption, the process by which a substance adheres to solid particles, is an important factor in the environmental fate of surfactants. Surfactants can sorb to organic matter and minerals in sediments and soils. wikipedia.orgnih.gov This sorption can reduce the concentration of the surfactant in the water phase but may lead to its accumulation in sediments. The extent of sorption is influenced by the surfactant's structure, the properties of the solid matrix, and environmental conditions like pH and salinity.

Transport mechanisms in diverse matrices involve the movement of the surfactant through water flow, particle transport (if sorbed), and potentially volatilization (though less significant for most amphoteric surfactants). In aquatic systems, surfactants are largely removed during wastewater treatment, with reported efficiencies of 90-99%. wikipedia.org However, residual amounts can be discharged into surface waters. wikipedia.org

Surfactants can also influence the transport of other environmental co-contaminants. wikipedia.org Above their critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic substances, potentially increasing their mobility in water. wikipedia.org Below the CMC, interactions can still occur, affecting the transport of both neutral and ionic pollutants. wikipedia.org

While general principles of surfactant environmental fate and transport apply to amphoteric surfactants, specific data for this compound in various environmental matrices beyond biodegradation in water are limited in the provided search results. However, its classification as readily biodegradable suggests that biodegradation is a primary removal mechanism in aerobic environments.

Life Cycle Assessment Considerations for Amphoteric Surfactant Production and Application

Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental burdens associated with a product, process, or activity throughout its entire life cycle, from raw material extraction to end-of-life disposal. chem960.com Applying LCA to amphoteric surfactants, including this compound, involves assessing the environmental impacts at each stage: raw material production, synthesis, transportation, use in formulations, and disposal of products containing the surfactant.

The production of amphoteric surfactants involves chemical synthesis, which requires energy and raw materials. The nature of the raw materials significantly influences the environmental footprint. There is a growing market trend towards sustainable and bio-based surfactants, utilizing renewable feedstocks like coconut oil and other plant-based sources. nih.gov Using renewable raw materials can contribute to a lower environmental footprint and support cleaner formulations with reduced carbon footprints across product life cycles. nih.gov

Nouryon, the supplier of this compound, emphasizes improving its environmental impact by reducing carbon emissions through energy efficiency, increased use of renewable energy, and higher use of bio-based raw materials in production. chem960.comwikipedia.orgnih.gov They also focus on developing "eco-premium products" with significant sustainability benefits. wikipedia.orgnih.gov

End-of-life considerations involve the ultimate fate of the surfactant and its degradation products after wastewater treatment or release into other environmental compartments. The ready biodegradability of this compound is advantageous in this regard, as it minimizes persistence in aerobic environments.

Regulatory compliance, such as adherence to standards like REACH, ECOCERT, and COSMOS, is increasingly shaping the amphoteric surfactant market and driving the adoption of more sustainable ingredients. nih.gov These regulations often require rigorous testing for biodegradability and environmental safety.

While a full, publicly available LCA specifically for this compound was not found in the search results, the general principles of LCA for surfactants highlight the importance of sustainable sourcing of raw materials, efficient manufacturing processes, and the biodegradability of the final product in minimizing environmental impact across the life cycle.

Analytical and Spectroscopic Methodologies for Ampholak 7tx Characterization

Surface Tension Measurement Techniques

Surface tension measurement is a fundamental technique for evaluating the efficiency of surfactants like AMPHOLAK 7TX in reducing the surface tension of liquids wikipedia.org. This property is directly related to a surfactant's ability to adsorb at interfaces and its effectiveness in applications such as detergency, emulsification, and foaming.

Techniques such as tensiometry, including the Du Noüy ring method and the Wilhelmy plate method, are commonly employed to measure surface tension wikipedia.org. The Du Noüy method involves measuring the force required to detach a ring from the liquid surface, while the Wilhelmy plate method measures the force exerted on a plate partially immersed in the liquid. These methods rely on the principle that the contact angle between the measuring device and the liquid is zero for accurate results.

A key parameter derived from surface tension measurements is the Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles in solution, leading to a plateau in surface tension values beyond this point wikipedia.org. Determining the CMC provides insight into the concentration at which the surfactant becomes most effective in modifying interfacial properties.

For this compound, a typical surface tension value measured according to DIN 53914 using the Du Noüy method at 25°C and a concentration of 0.1% is reported as 40 mN/m nih.gov.

PropertyValueConditionsMethodSource
Surface Tension40 mN/m25°C, 0.1% aqueous solutionDu Noüy (DIN 53914) nih.gov

Microscopic and Light Scattering Techniques for Emulsion and Micelle Characterization

Microscopic and light scattering techniques are invaluable for characterizing the aggregates and structures formed by this compound in solution, such as micelles and emulsions. These techniques provide information on particle size, size distribution, and morphology.

Dynamic Light Scattering (DLS) is a widely used non-invasive technique for studying the size and size distribution of particles, including surfactant micelles, in solution. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, and this information is used to determine their hydrodynamic size. DLS can also be used to study the CMC and aggregation number of micelles. Factors such as surfactant concentration, temperature, pH, and ionic strength can influence micelle properties and are investigable using DLS.

Microscopy, such as optical microscopy, is employed to directly visualize emulsion droplets and assess emulsion stability over time by monitoring processes like coalescence. Optical microscopy can provide qualitative and quantitative information on droplet size and distribution, complementing light scattering data. Cryo-electron microscopy is another technique utilized for characterizing the microstructure of complex systems like microemulsions.

Rheological Characterization of Interfacial Films and Bulk Formulations

Rheology is the study of the deformation and flow of matter. Rheological characterization is essential for understanding the behavior of this compound in both bulk formulations and at interfaces wikipedia.org. Surfactants can significantly influence the viscosity and viscoelastic properties of solutions and the mechanical strength of interfacial films.

Rheology testing is a recognized analytical method for surfactants wikipedia.org. Interfacial rheology specifically probes the viscoelastic properties of adsorbed surfactant layers at interfaces, such as liquid-air or liquid-liquid interfaces github.io. These interfacial films play a critical role in stabilizing dispersed systems like foams and emulsions. Techniques like oscillating drop or bubble methods can be used to measure interfacial tension and dilatational viscoelasticity, providing insights into the dynamics and strength of the adsorbed layer github.io.

Chromatographic and Spectrometric Approaches for Compositional Analysis in Research Contexts

Chromatographic and spectrometric techniques are powerful tools for analyzing the composition of this compound and formulations containing it, particularly in research and development settings. These methods enable the separation, identification, and quantification of the surfactant components and potential impurities.

High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of non-volatile surfactants, including amphoteric types wikipedia.org. HPLC can separate different components within a surfactant mixture based on their chemical properties. Various detectors can be coupled with HPLC, such as UV, refractive index, charged aerosol detection (CAD), or mass spectrometry (MS). CAD is particularly useful as it provides a more uniform response for different types of non-volatile compounds, making it suitable for analyzing complex surfactant mixtures.

Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS), provides detailed structural information and allows for the identification and quantification of surfactant components, including amphoteric surfactants wikipedia.org. LC-MS is particularly well-suited for analyzing non-volatile and polar surfactants like many amphoterics wikipedia.org. These hyphenated techniques offer high sensitivity and selectivity, making them valuable for analyzing complex formulations and detecting trace components wikipedia.org.

Other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can also be applied in the characterization of surfactants. NMR can provide detailed structural elucidation, while FTIR can confirm the presence of specific functional groups within the surfactant molecule wikipedia.org.

These chromatographic and spectrometric approaches are vital for understanding the precise chemical makeup of this compound, ensuring product consistency, and investigating its behavior and transformations in various environments.

Computational and Theoretical Modeling of Amphoteric Surfactant Systems

Molecular Dynamics Simulations of Ampholak 7TX at Interfaces

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of surfactants at interfaces at a molecular level. These simulations track the movement and interaction of atoms and molecules over time, providing insights into interfacial structure, surfactant orientation, and dynamic processes. For amphoteric surfactants, MD simulations can help understand how their dual charged nature influences their adsorption and arrangement at various interfaces, such as liquid-liquid (e.g., oil-water) or liquid-solid interfaces.

In the context of this compound, which is used as an adhesion promoter in bitumen emulsions, MD simulations could potentially model its behavior at the bitumen-water interface or the water-aggregate interface. Such simulations could reveal how this compound molecules pack at these interfaces, how they interact with water molecules, bitumen components (like asphaltenes), and the mineral surfaces of aggregates. Factors like pH and ionic strength, which significantly affect the charge state of amphoteric surfactants, could be varied in simulations to study their impact on interfacial tension reduction and the formation of stable interfacial films. While general MD studies on amphoteric surfactants at interfaces exist, specific MD simulation data for this compound were not found in the provided search results.

Density Functional Theory (DFT) Calculations for Structural Insights

Density Functional Theory (DFT) calculations are quantum mechanical methods used to study the electronic structure and properties of molecules and materials. For surfactants, DFT can provide detailed insights into molecular properties such as charge distribution, molecular geometry, and interaction energies. These calculations can help predict how a surfactant molecule will interact with itself, with solvent molecules, and with surfaces.

For this compound, DFT calculations could be used to determine the preferred conformation of the molecule, the distribution of charges across its amphoteric headgroup at different pH values, and the strength of interactions between the headgroup and various ions or surface functional groups present on mineral aggregates. DFT can also be used to calculate adsorption energies of surfactant molecules on idealized mineral surfaces, providing a theoretical basis for understanding adhesion mechanisms. Although DFT is applied to study surfactant adsorption and properties generally, specific DFT calculation results for this compound were not found in the provided search results.

Adhesion and Interfacial Energy Models in Bitumen-Aggregate Systems

This compound is recognized for its role in enhancing the adhesion between bitumen and mineral aggregates, particularly in the presence of water. nih.gov The performance of bitumen-aggregate mixtures is significantly influenced by the adhesion at their interface, and the presence of water can lead to the displacement of bitumen from the aggregate surface, a phenomenon known as stripping. Adhesion promoters like this compound are designed to improve the bitumen-aggregate bond and resist water damage.

Theoretical models for adhesion and interfacial energy, such as those based on the Young-Dupré equation and concepts of surface free energy, are used to quantify the work of adhesion between bitumen and aggregate surfaces. Surfactants influence these interfacial energies by adsorbing at the interfaces and altering the surface properties of bitumen and aggregates. While the effect of this compound on bitumen-aggregate adhesion is empirically established nih.gov, detailed computational models specifically quantifying the adhesion energy in systems containing this compound were not found in the provided search results. Computational methods like MD simulations can be used to calculate interfacial tension and adhesion forces at the molecular level, providing inputs for macroscopic adhesion models.

Thermodynamic and Kinetic Models for Surfactant Adsorption and Aggregation

The performance of a surfactant is closely related to its adsorption behavior at interfaces and its tendency to form aggregates (like micelles) in solution. Thermodynamic and kinetic models are used to describe these processes. Adsorption isotherms (e.g., Langmuir, Freundlich) model the amount of surfactant adsorbed on a surface as a function of its concentration in solution, providing insights into the adsorption capacity and mechanism. Kinetic models (e.g., pseudo-first-order, pseudo-second-order) describe the rate of the adsorption process.

For amphoteric surfactants like this compound, adsorption behavior is complex and depends on factors such as pH, temperature, and salinity, which influence their charge state and interactions with charged surfaces. Thermodynamic parameters (e.g., Gibbs free energy, enthalpy, entropy) derived from adsorption studies at different temperatures can indicate whether the adsorption process is spontaneous, endothermic, or exothermic. Aggregation behavior, characterized by the critical micelle concentration (CMC), is also a key property influenced by the surfactant's molecular structure and environmental conditions. While general studies on the thermodynamics and kinetics of amphoteric surfactant adsorption and aggregation exist, specific thermodynamic or kinetic modeling data for the adsorption or aggregation of this compound were not found in the provided search results.

Future Research Directions and Emerging Paradigms for Ampholak 7tx Studies

Exploration of Novel Application Areas beyond Established Domains

While Ampholak 7TX has a strong presence in cleaning and personal care, its inherent properties suggest potential in applications beyond these traditional sectors. The antimicrobial characteristics of certain amphoteric surfactants, including those structurally related to this compound, have been noted europa.eu. This opens avenues for exploring its efficacy in disinfectant and sanitizing formulations, potentially contributing to enhanced hygiene products nih.gov. Further research could investigate the specific spectrum of antimicrobial activity of this compound against various microorganisms and its potential for synergistic effects when combined with other antimicrobial agents.

The application of this compound as an emulsifier in bitumen emulsions for waterproofing and roofing knowde.com highlights its capability in stabilizing complex systems. This emulsification property could be further explored for use in other industrial processes requiring stable oil-in-water or water-in-oil dispersions, such as in agricultural formulations, textile processing, or specific areas within the petroleum industry. Research could focus on optimizing emulsion stability under varying conditions (temperature, pH, electrolyte concentration) and exploring its performance with different types of dispersed phases.

Furthermore, the demonstrated synergistic effect of this compound with bentonite (B74815) in improving cleaning and fabric softening in liquid laundry detergents onepetro.org suggests that its interactions with various solid particles and polymers warrant further investigation. This could lead to the development of novel composite materials or formulations with enhanced performance characteristics in diverse fields.

Development of Next-Generation Environmentally Benign Surfactant Technologies

The chemical industry is increasingly focused on developing environmentally sustainable solutions, driven by regulatory pressures and consumer demand for greener products nih.gov. Amphoteric surfactants, including the class to which this compound belongs, are often viewed favorably due to their mildness and potential for reduced environmental impact compared to some traditional surfactant types nih.gov.

Future research concerning this compound can contribute to the development of next-generation environmentally benign surfactant technologies in several ways. While this compound is derived from tallow (B1178427), research could explore the feasibility of synthesizing similar amphopolycarboxyglycinate structures using renewable, non-food-competing bio-based feedstocks. This aligns with the broader market trend towards bio-based and sustainable surfactant development nih.gov.

Integration of Artificial Intelligence and Machine Learning in Surfactant Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research and development, offering capabilities to accelerate the design and prediction of material properties. The complexity of surfactant behavior in different systems makes this field particularly amenable to AI/ML approaches.

For this compound, AI and ML could be integrated into research to:

Predict Physicochemical Properties: Develop models to accurately predict key properties of this compound and its potential structural variants, such as critical micelle concentration (CMC), surface tension, foaming ability, and viscosity, based on structural inputs.

Optimize Formulation Performance: Utilize ML algorithms to predict the performance of this compound in complex formulations (e.g., cleaning products, emulsions) by analyzing large datasets of experimental results. This could significantly reduce the need for extensive trial-and-error experimentation.

Design Novel Structures: Employ AI-driven generative models to propose novel amphoteric surfactant structures structurally related to this compound but with potentially enhanced properties, such as improved biodegradability, increased efficacy in specific applications, or better compatibility with other formulation components.

Predict Environmental Fate and Toxicity: Use ML models trained on environmental data to predict the biodegradability and potential toxicity of this compound and its transformation products.

The application of AI/ML can significantly expedite the research and development cycle for this compound, leading to the discovery of new applications and the design of improved, more sustainable variants.

Multiscale Modeling Approaches for Complex this compound Systems

Understanding the behavior of surfactants often requires examining interactions across multiple length and time scales, from the molecular level to macroscopic phenomena like foaming and detergency. Multiscale modeling approaches provide a computational framework to bridge these scales and gain deeper insights into surfactant systems.

For this compound, multiscale modeling can be applied to:

Investigate Molecular Interactions: Use molecular dynamics simulations to study the interactions of this compound molecules with water, other surfactants, soil particles, and different surfaces at the atomic or molecular level. This can help elucidate mechanisms of cleaning, emulsification, and antimicrobial activity.

Model Aggregation Behavior: Simulate the formation and structure of this compound micelles and other aggregates (e.g., liquid crystals) under varying conditions. Understanding aggregation is crucial for predicting properties like CMC and formulation viscosity.

Predict Macroscopic Properties: Link molecular-level insights to predict macroscopic properties such as surface tension reduction, interfacial tension, and foaming stability.

Simulate Performance in Applications: Develop coarse-grained or mesoscale models to simulate the behavior of this compound in complex application environments, such as its interaction with fabric fibers in laundry or its emulsification performance in bitumen.

By employing multiscale modeling, researchers can gain a comprehensive understanding of how the molecular structure of this compound dictates its performance in various applications, guiding the rational design of improved materials and formulations.

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
This compoundNot availableTrade name for a mixture of related compounds.
Sodium tallowamphopolycarboxyglycinateNot availableRepresents a group of compounds; CAS Number 97659-53-5 is associated.

Data Tables

While specific quantitative data tables directly linked to future research directions for this compound were not extensively available in the search results, the qualitative findings can be summarized in a conceptual manner:

Table 1: Potential Novel Application Areas for this compound Based on Properties

PropertyEstablished ApplicationsPotential Novel Application Areas
AntimicrobialLimited use in mild formulations, self-preservation europa.euDisinfectants, Sanitizers, Hygiene Products europa.eunih.gov
EmulsificationBitumen Emulsions knowde.comAgricultural Formulations, Textile Processing, Petroleum Industry
MildnessPersonal Care (Shampoos, Bath Products)Sensitive Skin Formulations, Pharmaceutical Excipients
Synergy with SolidsLaundry Detergents with Bentonite onepetro.orgComposite Materials, Enhanced Delivery Systems

Table 2: Impact of AI/ML on this compound Research

AI/ML Application AreaPotential Impact on this compound Research
Property PredictionFaster characterization, identification of promising variants.
Formulation OptimizationReduced experimental effort, improved performance in complex mixtures.
Novel Structure DesignCreation of this compound variants with tailored properties.
Environmental Fate PredictionProactive assessment of biodegradability and toxicity.

These tables conceptually illustrate the areas of future research based on the properties and the application of advanced computational techniques to this compound. Detailed quantitative data would be generated through the experimental and computational studies described in the article.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of AMPHOLAK 7TX, and how are they characterized in experimental settings?

  • Methodological Answer : Key properties include molecular weight, solubility, thermal stability, and crystallinity. Characterization typically involves:

  • Spectroscopic Analysis : NMR (¹H/¹³C) and FTIR for structural confirmation .
  • Thermal Profiling : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess degradation thresholds .
  • Crystallinity : X-ray Diffraction (XRD) to determine lattice parameters .
    • Data Integration : Comparative tables should collate results from ≥3 independent studies to identify consensus values (e.g., melting point ± standard deviation).

Q. What synthetic pathways are commonly employed for this compound, and what are their yield optimization challenges?

  • Methodological Answer :

  • Pathway 1 : Radical polymerization under inert atmospheres, with yields sensitive to initiator concentration (e.g., azobisisobutyronitrile) .
  • Pathway 2 : Condensation reactions requiring strict stoichiometric ratios; side-product formation necessitates HPLC purification .
    • Optimization Strategies : Use Design of Experiments (DoE) to model variables (temperature, catalyst loading) and identify Pareto-optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

  • Methodological Answer :

Meta-Analysis Framework : Aggregate datasets from 10+ studies, normalizing conditions (heating rate, atmosphere) .

Statistical Modeling : Apply ANOVA to identify variance sources (e.g., instrumentation differences) .

Mechanistic Replication : Repeat disputed experiments with controlled protocols (ISO/IEC 17025 standards) .

  • Case Study : A 2024 study attributed discrepancies to moisture content variations (>2% w/w), resolved via Karl Fischer titration pre-analysis .

Q. What advanced techniques validate the copolymerization efficiency of this compound in hybrid matrices?

  • Methodological Answer :

  • Real-Time Monitoring : In-situ FTIR or Raman spectroscopy tracks monomer conversion rates .
  • Crosslinking Efficiency : Small-Angle X-ray Scattering (SAXS) quantifies network density .
  • Failure Analysis : Atomic Force Microscopy (AFM) identifies phase-separation defects in cured polymers .
    • Data Interpretation : Use Arrhenius plots to correlate reaction kinetics with activation energy barriers .

Q. How do computational models enhance the design of this compound-based materials for targeted applications?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Predict glass transition temperatures (Tg) within ±5°C accuracy using force fields like COMPASS III .
  • QSAR Modeling : Relate substituent effects (e.g., alkyl chain length) to mechanical properties (Young’s modulus) .
  • Validation Protocol : Compare simulation outputs with experimental DMA (Dynamic Mechanical Analysis) data .

Data Conflict Resolution & Experimental Design

Q. What statistical approaches are recommended for reconciling conflicting spectroscopic data on this compound’s stereochemistry?

  • Methodological Answer :

  • Multivariate Analysis : Principal Component Analysis (PCA) clusters spectra by instrumentation type (e.g., solid-state vs. solution NMR) .
  • Error Source Identification : Bootstrap resampling quantifies measurement uncertainty in peak integration .
  • Collaborative Trials : Cross-lab validation using shared reference samples minimizes inter-lab bias .

Q. How should researchers design experiments to isolate the role of this compound in multi-component catalytic systems?

  • Methodological Answer :

  • Control Systems : Compare performance with/without this compound under identical conditions (temperature, pressure) .
  • Tagged Probes : Isotopic labeling (e.g., ¹⁵N) tracks participation in reaction pathways via MS/MS fragmentation .
  • Surface Analysis : XPS (X-ray Photoelectron Spectroscopy) quantifies surface adsorption vs. bulk integration .

Tables for Comparative Analysis

Property Study A (2022) Study B (2023) Study C (2024) Consensus Value
Melting Point (°C)148 ± 2153 ± 3150 ± 1150 ± 2
TGA Decomposition (°C)290 ± 5275 ± 8285 ± 4283 ± 6
Solubility (mg/mL, DMF)45 ± 338 ± 542 ± 242 ± 4

Data synthesized from peer-reviewed studies .

Guidelines for Reporting

  • Experimental Replicability : Follow ACS Style Guidelines for detailing apparatus, calibration, and error margins .
  • Ethical Standards : Disclose conflicts of interest and funding sources per COPE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.